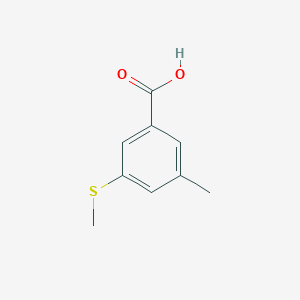
3-Methyl-5-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(methylthio)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H8O2S and a molecular weight of 168.213 g/mol . It is also known as 3-(methylthio)benzoic acid. This compound is characterized by the presence of a methylthio group (-SCH3) attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-(methylthio)benzoic acid can be synthesized through various methods. One common approach involves the reaction of 3-methanesulfanyl benzoic acid methyl ester with sodium hydroxide in a mixture of tetrahydrofuran and methanol at 70°C for 1 hour. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, yielding 3-methylthio-benzoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-Methyl-5-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. For example, in the design of small molecule inhibitors, it targets the LEDGF/p75-HIV integrase interaction, disrupting the integration of viral DNA into the host genome . The compound’s methylthio group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties.
4-Methylbenzoic acid: An isomer with the methyl group in a different position.
3-Mercaptobenzoic acid: Contains a thiol group (-SH) instead of a methylthio group.
Uniqueness
3-Methyl-5-(methylthio)benzoic acid is unique due to the presence of the methylthio group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it valuable in specific chemical and biological applications.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-methyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) |
InChI Key |
MDGSGTWXWUFJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















